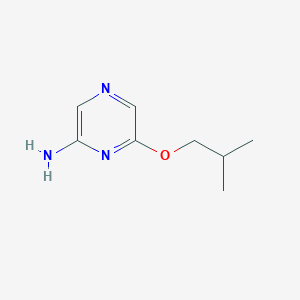

6-(2-Methylpropoxy)pyrazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(2-methylpropoxy)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6(2)5-12-8-4-10-3-7(9)11-8/h3-4,6H,5H2,1-2H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAGARHXGQPEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 6 2 Methylpropoxy Pyrazin 2 Amine

Functional Group Transformations on the Pyrazine (B50134) Ring

The pyrazine ring in 6-(2-methylpropoxy)pyrazin-2-amine is an electron-deficient system, which influences its reactivity. However, the presence of the amino and isobutoxy substituents modifies this reactivity, allowing for several types of transformations.

Alkylation and Arylation Reactions

The pyrazine ring can undergo palladium-catalyzed cross-coupling reactions to introduce alkyl and aryl substituents. These reactions are crucial for creating carbon-carbon bonds and expanding the molecular framework. For instance, related pyrazine systems have been successfully arylated using Suzuki, Stille, and Negishi coupling reactions. The Suzuki cross-coupling of bromo-substituted pyrazines with arylboronic acids has been shown to afford arylated pyrazines in good yields. nih.gov Similarly, Stille and Negishi couplings can be employed to introduce heteroaryl groups. nih.gov More recently, a palladium-catalyzed, ruthenium-photoredox-mediated C-H arylation has been applied to pyrimidine-containing N-heterocycles, suggesting a potential route for the direct arylation of the pyrazine ring in this compound under green chemistry conditions. rsc.org

Table 1: Examples of Palladium-Catalyzed Arylation Reactions on Related Heterocycles

| Starting Material | Coupling Partner | Catalyst/Ligand | Reaction Type | Product |

|---|---|---|---|---|

| 6-Bromopyrazine Derivative | Arylboronic Acid | Pd(OAc)₂ / SPhos | Suzuki Coupling | 6-Arylpyrazine Derivative |

| 6-Bromopyrazine Derivative | Heteroarylstannane | Pd(PPh₃)₄ | Stille Coupling | 6-Heteroarylpyrazine Derivative |

| (6-Phenylpyridin-2-yl)pyrimidine | Phenyldiazonium Tetrafluoroborate | Pd(OAc)₂ / Ru(bpy)₃(PF₆)₂ | Photoredox C-H Arylation | Arylated (6-Phenylpyridin-2-yl)pyrimidine |

Halogenation Studies

Halogenation of the pyrazine ring introduces a functional handle that is essential for subsequent cross-coupling reactions. While specific halogenation studies on this compound are not extensively documented in the provided results, the general reactivity of aminopyrazines suggests that electrophilic halogenating agents can be used. The amino group is a strong activating group, directing electrophilic substitution to the positions ortho and para to it. Therefore, direct bromination or chlorination would likely occur at the C-3 or C-5 positions of the pyrazine ring. The choice of halogenating agent and reaction conditions would be critical to control the regioselectivity and prevent over-halogenation.

Reactions Involving the Amino Moiety

The primary amino group on the pyrazine ring is a versatile functional group that readily participates in a variety of chemical transformations.

Amidation and Ureation

The amino group of this compound can be acylated with acid chlorides or acid anhydrides to form the corresponding amides. This reaction typically proceeds readily at room temperature, often in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the hydrogen halide byproduct. libretexts.org Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides will yield urea (B33335) derivatives. These transformations are generally high-yielding and are not prone to over-acylation because the resulting amide is less nucleophilic than the starting amine. libretexts.org

Table 2: General Schemes for Amidation and Ureation

| Reaction Type | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Amidation | This compound, Acid Chloride (R-COCl) | Base (e.g., Pyridine) | N-(6-(2-Methylpropoxy)pyrazin-2-yl)amide |

| Ureation | This compound, Isocyanate (R-NCO) | Inert Solvent | N-Aryl/alkyl-N'-(6-(2-methylpropoxy)pyrazin-2-yl)urea |

Imine and Schiff Base Formation

Primary amines, such as this compound, react with aldehydes and ketones to form imines, which are also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orgeijppr.com The reaction is reversible and the pH needs to be carefully controlled, with a pH around 5 generally being optimal. libretexts.org Schiff bases are versatile intermediates in organic synthesis and can be involved in various biological activities. eijppr.comscience.gov The formation of a Schiff base involves a two-step mechanism: the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine. eijppr.com

Exhaustive Alkylation and Elimination Reactions

The amino group can undergo exhaustive alkylation, typically with an excess of a methylating agent like methyl iodide, to form a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org This transformation converts the amino group into a good leaving group. libretexts.orgyoutube.com Subsequent treatment of the quaternary ammonium salt with a strong base, such as silver oxide in water, and heat induces an elimination reaction known as the Hofmann elimination. libretexts.orgchadsprep.com This reaction results in the formation of an alkene and a tertiary amine. libretexts.orgresearchgate.net The Hofmann elimination characteristically favors the formation of the least substituted alkene, a principle known as the Hofmann rule. libretexts.org This process involves three main steps: exhaustive methylation, anion exchange to replace the halide with a hydroxide ion, and finally, E2 elimination. chadsprep.com

Substituent Effects on Reactivity

The reactivity of the pyrazine ring in this compound is significantly influenced by its two substituents: the 2-amino group and the 6-(2-methylpropoxy) group. The pyrazine ring itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring susceptible to nucleophilic attack and resistant to electrophilic substitution.

The amino group at the C-2 position is a strong electron-donating group. Through resonance, it increases the electron density of the pyrazine ring, which can modulate its reactivity. This electron-donating effect can make the ring more amenable to certain electrophilic reactions than an unsubstituted pyrazine. Conversely, the 2-methylpropoxy group at the C-6 position, an alkoxy group, also acts as an electron-donating group through resonance, further influencing the electron distribution within the ring.

The table below summarizes the expected effects of the substituents on the reactivity of the pyrazine ring.

| Substituent | Position | Electronic Effect | Influence on Pyrazine Ring Reactivity |

| Amino (-NH2) | C-2 | Strong electron-donating (activating) | Increases electron density, potentially facilitating electrophilic attack at certain positions and influencing the regioselectivity of reactions. |

| 2-Methylpropoxy (-OCH2CH(CH3)2) | C-6 | Electron-donating (activating) | Further increases electron density of the ring, contributing to the overall reactivity and basicity of the molecule. |

Multi-Functional Derivatization Techniques

Derivatization is a chemical modification process used to alter the properties of a compound to make it more suitable for a particular analytical method. spectroscopyonline.com For a molecule like this compound, derivatization can enhance its detectability in various analytical techniques by introducing specific chemical moieties.

For analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization can improve a compound's volatility, thermal stability, and detector response. libretexts.org The primary amino group in this compound is a key site for derivatization.

Several classes of reagents are commonly used to derivatize primary and secondary amines to enhance their detection by UV-Visible or fluorescence spectroscopy. semanticscholar.org These reagents typically introduce a chromophore or a fluorophore into the molecule. semanticscholar.org For instance, reagents like dansyl chloride, dabsyl chloride, and fluorescamine (B152294) react with primary amines to yield highly fluorescent derivatives. Similarly, reagents containing a nitroaromatic group can be used to introduce a strong UV-absorbing chromophore. semanticscholar.org

Acylation is another common derivatization strategy for amines. libretexts.org Reagents such as benzoyl chloride can react with the amino group to form an amide, introducing a UV-active benzoyl group. libretexts.org For GC analysis, silylation reagents can be used to increase the volatility and thermal stability of the compound by replacing the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. libretexts.org

The following table outlines potential derivatization strategies for this compound to enhance its spectroscopic detection.

| Derivatization Strategy | Target Functional Group | Reagent Example | Purpose |

| Fluorescent Labeling | Primary Amine | Dansyl Chloride | Introduces a fluorescent tag for highly sensitive detection by fluorescence spectroscopy. |

| UV-Active Labeling | Primary Amine | Nitrobenzoyl Chloride | Introduces a chromophore for enhanced detection by UV-Visible spectroscopy. semanticscholar.org |

| Acylation | Primary Amine | Benzoyl Chloride | Forms an amide derivative with increased UV absorbance. libretexts.org |

| Silylation | Primary Amine | Trimethylchlorosilane (TMCS) | Increases volatility and thermal stability for GC analysis. libretexts.org |

Metabolomic profiling aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov Pyrazine derivatives are found in various natural products and are formed during food processing, making their identification in complex matrices relevant. nih.govnih.gov

The profiling of this compound in a metabolomics study would typically involve a multi-step workflow. This begins with sample preparation to extract the metabolites, followed by separation using techniques like HPLC or GC, and detection by mass spectrometry (MS). nih.gov

Given the presence of the primary amine, derivatization can be a crucial step to improve its chromatographic behavior and ionization efficiency in MS. spectroscopyonline.com The derivatization strategies mentioned in the previous section (e.g., acylation, silylation) are also applicable here to enhance the compound's detectability and to provide more structural information through characteristic fragmentation patterns in MS. psu.edu

For instance, the analysis of oligosaccharides has been improved by derivatization with 2-aminopyridine, which aids in their separation and mass spectrometric detection. nih.gov A similar targeted approach could be developed for aminopyrazines. In untargeted metabolomics, the unique mass-to-charge ratio and fragmentation pattern of the derivatized this compound would be used for its identification against spectral libraries.

The general workflow for the metabolomic profiling of this compound is summarized below.

| Step | Description | Key Considerations |

| Sample Preparation | Extraction of metabolites from the biological matrix (e.g., urine, plasma). | Choice of extraction method to ensure good recovery of the target analyte. |

| Derivatization (Optional but Recommended) | Chemical modification to improve analytical properties. | Selection of a derivatizing agent that reacts efficiently with the amine group and enhances detection. |

| Chromatographic Separation | Separation of the complex mixture of metabolites using GC or HPLC. | Optimization of the chromatographic method to achieve good resolution of the target analyte from other matrix components. |

| Mass Spectrometric Detection | Ionization and mass analysis of the separated compounds. | Use of high-resolution mass spectrometry for accurate mass measurement and tandem MS (MS/MS) for structural elucidation. |

| Data Analysis | Identification and quantification of the analyte based on its retention time, mass-to-charge ratio, and fragmentation pattern. | Comparison with authentic standards or spectral libraries for confident identification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, a detailed structural map can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazine ring, the isobutoxy group, and the amine group. The chemical shifts are influenced by the electronic environment of each proton.

The two protons on the pyrazine ring are expected to appear as singlets in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The protons of the isobutoxy group will show characteristic multiplicities: a doublet for the two -CH₂- protons, a multiplet (nonet) for the -CH- proton, and a doublet for the six equivalent methyl (-CH₃) protons. The protons of the primary amine (-NH₂) group are anticipated to produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrazine-H | ~7.5 - 7.8 | Singlet | - | 1H |

| Pyrazine-H | ~7.2 - 7.5 | Singlet | - | 1H |

| -NH₂ | Variable (broad) | Singlet | - | 2H |

| -O-CH₂- | ~4.0 - 4.2 | Doublet | ~6.7 | 2H |

| -CH(CH₃)₂ | ~2.0 - 2.2 | Multiplet | ~6.7 | 1H |

| -CH(CH₃)₂ | ~0.9 - 1.1 | Doublet | ~6.7 | 6H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected, corresponding to the four carbon atoms of the pyrazine ring and the four carbon atoms of the isobutoxy group.

The carbon atoms of the pyrazine ring are expected to resonate in the downfield region of the spectrum (δ 130-160 ppm) due to their aromaticity and the presence of electronegative nitrogen atoms. The carbon atom bearing the isobutoxy group (C-6) and the carbon atom bearing the amino group (C-2) will have distinct chemical shifts influenced by these substituents. The carbons of the isobutoxy group will appear in the upfield region, with the -O-CH₂- carbon around δ 70-75 ppm, the -CH- carbon around δ 28-32 ppm, and the equivalent methyl carbons at approximately δ 18-22 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyrazine) | ~155 - 160 |

| C-3 (Pyrazine) | ~130 - 135 |

| C-5 (Pyrazine) | ~125 - 130 |

| C-6 (Pyrazine) | ~150 - 155 |

| -O-CH₂- | ~70 - 75 |

| -CH(CH₃)₂ | ~28 - 32 |

| -CH(CH₃)₂ | ~18 - 22 |

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation patterns.

HRESI-MS is a soft ionization technique that allows for the precise determination of the molecular mass of a compound with high accuracy. For this compound (C₈H₁₃N₃O), the protonated molecule [M+H]⁺ is the expected ion in the positive ion mode. The high-resolution measurement of this ion allows for the unambiguous determination of its elemental composition.

Table 3: HRESI-MS Data for this compound

| Ion | Calculated Exact Mass |

| [C₈H₁₃N₃O + H]⁺ | 168.1131 |

The analysis of aminopyrazines by GC-MS can be challenging due to the polarity and potential for thermal lability of the primary amine group, which can lead to poor peak shape and interactions with the stationary phase of the GC column. Chemical derivatization is often employed to mitigate these issues by converting the polar amine group into a less polar, more volatile, and more thermally stable functional group. sigmaaldrich.comiu.edu

Common derivatization strategies for primary amines include:

Silylation: This involves the reaction of the amine with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivative, respectively. bhu.ac.in These derivatives are significantly more volatile and exhibit improved chromatographic behavior.

Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), converts the amine to a stable amide derivative. These fluoroacylated derivatives are also highly volatile and are readily analyzed by GC-MS.

The choice of derivatization reagent depends on the specific analytical requirements, including the desired volatility and the fragmentation pattern in the mass spectrometer, which can be useful for structural confirmation.

Liquid chromatography-mass spectrometry is a highly versatile and sensitive technique that is well-suited for the analysis of compounds like this compound without the need for derivatization. LC-MS is widely used in various fields for the quantification and identification of a broad range of analytes.

Potential applications for the analysis of this compound using LC-MS include:

Pharmaceutical Analysis: In a pharmaceutical context, LC-MS/MS methods can be developed and validated for the quantification of the active pharmaceutical ingredient (API) in dosage forms and for the detection and quantification of process-related impurities or degradation products. The high sensitivity and selectivity of LC-MS/MS make it ideal for trace-level analysis.

Pharmacokinetic Studies: LC-MS/MS is the gold standard for bioanalytical method development. It can be used to quantify the concentration of this compound and its potential metabolites in biological matrices such as plasma, urine, and tissues. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Metabolite Identification: By coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS), it is possible to identify unknown metabolites of this compound by analyzing the mass shifts and fragmentation patterns of the metabolites relative to the parent compound.

The development of a robust LC-MS method would typically involve the optimization of chromatographic conditions (e.g., column chemistry, mobile phase composition, and gradient) and mass spectrometric parameters (e.g., ionization source conditions and fragmentation parameters for tandem MS) to achieve the desired sensitivity, selectivity, and run time.

An in-depth analysis of the advanced spectroscopic characteristics of the chemical compound this compound reveals significant details about its molecular structure and properties. Techniques such as Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography provide a comprehensive understanding of this pyrazine derivative.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational in modern chemistry for predicting molecular structure, energies, and various properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to determine the optimized geometry of molecules, corresponding to the minimum energy conformation. For 6-(2-Methylpropoxy)pyrazin-2-amine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

The optimization process systematically adjusts the atomic coordinates to find the lowest energy structure on the potential energy surface. The results of such a calculation would provide a detailed 3D model of the molecule, which is crucial for understanding its steric and electronic properties. Theoretical studies on similar pyrazine (B50134) derivatives have demonstrated that DFT calculations yield geometrical parameters that are in good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net

Illustrative Data Table: Predicted Geometrical Parameters for this compound (Note: The following data is representative and not from an actual study.)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Lengths | C2-N1 | 1.34 Å |

| C6-O | 1.36 Å | |

| C2-NH2 | 1.35 Å | |

| Bond Angles | N1-C2-N3 | 120° |

| C5-C6-O | 122° | |

| Dihedral Angles | C3-N4-C5-C6 | 0.5° |

| C5-C6-O-CH2 | 178° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe electronic excited states. researchgate.net It is a primary method for calculating the electronic absorption spectra of molecules. nih.gov By applying TD-DFT, one could predict the ultraviolet-visible (UV-Vis) absorption maxima (λ_max) for this compound. These calculations would identify the energies of vertical electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scispace.com The transitions are typically characterized as π→π* or n→π* based on the molecular orbitals involved. materialsciencejournal.org

The properties and behavior of a molecule can change significantly in the presence of a solvent. The Polarizable Continuum Model (PCM) is a computational method used to simulate these solvation effects. researchgate.netnih.gov In PCM, the solvent is modeled as a continuous dielectric medium that polarizes in response to the solute's charge distribution. By performing DFT or TD-DFT calculations in conjunction with PCM, one can investigate how the geometry, stability, and electronic spectra of this compound are influenced by different solvent environments (e.g., water, ethanol, chloroform). nih.gov Such studies on similar molecules have shown shifts in absorption spectra (either blue or red shifts) and changes in the relative stability of different conformers depending on the solvent's polarity. materialsciencejournal.orgresearchgate.net

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the chemical reactivity and bonding characteristics of a molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would map the spatial distribution of these orbitals, identifying the likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In many pyrazine derivatives, the HOMO is often distributed over the pyrazine ring and the amino group, while the LUMO is located on the pyrazine ring's π-system. researchgate.net

Illustrative Data Table: FMO Properties of this compound (Note: The following data is representative and not from an actual study.)

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.20 |

| E_LUMO | -1.15 |

| Energy Gap (ΔE) | 5.05 |

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. rsc.orgmpg.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements like core orbitals, lone pairs, and bonds (σ, π). wisc.edu

Illustrative Data Table: NBO Analysis for this compound (Note: The following data is representative and not from an actual study.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π*(C2-C3) | 25.5 |

| LP(1) N_amino | π*(C2-N1) | 45.8 |

| LP(2) O | σ*(C6-C5) | 5.2 |

Density of States (DOS) and Partial Density of States (PDOS)

The Density of States (DOS) and Partial Density of States (PDOS) are concepts derived from quantum mechanics and computational chemistry that provide insight into the electronic structure of a molecule. The DOS represents the number of available electronic states at each energy level. The PDOS breaks this down, showing the contribution of individual atoms or groups of atoms (e.g., the pyrazine ring, the isobutoxy group, the amine group) to the total DOS.

For this compound, a DOS/PDOS analysis would be performed using methods like Density Functional Theory (DFT). The analysis would reveal how the atomic orbitals of the constituent atoms—carbon, nitrogen, oxygen, and hydrogen—combine to form the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A hypothetical PDOS analysis would likely show:

The pyrazine ring's nitrogen and carbon atoms contributing significantly to both the HOMO and LUMO, reflecting the aromatic system's core electronic character.

The amino group (-NH2) making a substantial contribution to the HOMO, as the nitrogen lone pair is typically a high-energy, electron-donating feature.

The isobutoxy group's oxygen atom also contributing to the HOMO due to its lone pairs, while the alkyl chain's contribution would be more prominent in deeper, lower-energy orbitals.

This information is crucial for understanding the molecule's reactivity, as the HOMO and LUMO are the primary orbitals involved in chemical reactions.

Reaction Mechanism Elucidation

Theoretical calculations are instrumental in mapping out the potential pathways of chemical reactions, identifying key intermediates and the energy required to overcome reaction barriers.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction class for electron-deficient aromatic rings like pyrazine. libretexts.orgyoutube.com In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The generally accepted mechanism proceeds in two steps, involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.orgnih.gov

For a molecule like this compound, if a different substituent were acting as a leaving group, a nucleophile would attack the electron-deficient carbon atom attached to that leaving group. This attack disrupts the ring's aromaticity and forms a tetrahedral, negatively charged intermediate. libretexts.org This anionic adduct is the Meisenheimer complex. The negative charge is delocalized across the pyrazine ring and is stabilized by the electron-withdrawing nitrogen atoms. youtube.com In the second step of the reaction, the leaving group is expelled, and the aromaticity of the pyrazine ring is restored. The formation of this complex is often the rate-determining step in the sequence. nih.gov

Transition state theory is used to understand the kinetics of a chemical reaction. The transition state is the highest energy point along the reaction coordinate between reactants and products. The energy difference between the reactants and the transition state is the activation energy or activation barrier.

Computational modeling can locate the precise geometry of the transition state for a reaction, such as the SNAr reaction involving this compound. By calculating the energies of the reactants, the Meisenheimer intermediate, the transition states, and the products, a complete energy profile of the reaction can be constructed. This analysis reveals the activation barriers for each step. For instance, studies on other organic reactions have investigated activation barriers in the range of 50–70 kcal/mol, which typically require high temperatures to overcome. nih.govresearchgate.net A lower activation barrier indicates a faster reaction rate. This theoretical analysis is vital for predicting reaction feasibility and optimizing reaction conditions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.de

The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red/Yellow: Regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to attack by electrophiles.

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are prone to attack by nucleophiles.

Green: Regions of neutral or zero potential.

For this compound, an MEP map would likely show:

Negative potential (red) concentrated around the nitrogen atoms of the pyrazine ring and the oxygen atom of the isobutoxy group, due to their high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net These are the primary sites for electrophilic attack (e.g., protonation).

Positive potential (blue) located around the hydrogen atoms of the amine group and the hydrogen atoms of the isobutoxy group. researchgate.net These electron-deficient regions are the sites that would interact with nucleophiles.

This visual representation of reactivity provides a clear and intuitive guide to the molecule's chemical behavior. uni-muenchen.de

Global Chemical Reactivity Parameters

Global chemical reactivity parameters, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. researchgate.netmdpi.com These descriptors include ionization potential, electron affinity, chemical hardness, and others, which are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). dergipark.org.tr

Ionization Potential (I): The minimum energy required to remove an electron from a molecule in its gaseous state. Within the framework of Koopmans' theorem, it is approximated as the negative of the HOMO energy (I ≈ -E_HOMO). dergipark.org.tr A high ionization potential indicates high stability and a low tendency to be oxidized.

Electron Affinity (A): The energy released when an electron is added to a molecule in its gaseous state. It is approximated as the negative of the LUMO energy (A ≈ -E_LUMO). dergipark.org.tr A high electron affinity indicates a greater ability to accept an electron.

Below is a table illustrating hypothetical calculated reactivity parameters for this compound, based on DFT calculations.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | E_HOMO | - | -5.85 |

| LUMO Energy | E_LUMO | - | -0.95 |

| Ionization Potential | I | -E_HOMO | 5.85 |

| Electron Affinity | A | -E_LUMO | 0.95 |

Chemical Hardness and Softness

In the realm of conceptual Density Functional Theory (DFT), chemical hardness (η) and its inverse, chemical softness (σ), are fundamental descriptors of a molecule's stability and reactivity. mdpi.com Chemical hardness quantifies the resistance of a molecule to changes in its electron distribution. A molecule with a high hardness value is generally more stable and less reactive. Conversely, chemical softness indicates a molecule's propensity to undergo chemical reactions.

The chemical hardness and softness of pyrazine derivatives are influenced by their molecular structure, including the nature and position of substituents. For instance, in a study of various 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, it was observed that the introduction of different aryl groups led to a range of hardness values. mdpi.com One derivative in the study exhibited the lowest hardness value (and thus the highest softness), indicating it was the most reactive, while another with the highest hardness value was the least reactive. mdpi.com This trend directly correlates with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. mdpi.com

While specific DFT calculations for this compound are not publicly available, we can infer its likely behavior based on studies of similar pyrazine derivatives. The presence of the electron-donating 2-methylpropoxy group is expected to influence the electronic properties of the pyrazine ring, thereby affecting its chemical hardness and softness.

To illustrate the concept, the following table presents hypothetical chemical hardness and softness values for a series of related pyrazine derivatives, demonstrating how these parameters can vary with substitution.

| Compound | Chemical Hardness (η) in eV | Chemical Softness (σ) in eV⁻¹ |

| This compound (Hypothetical) | 2.8 | 0.36 |

| 2-Aminopyrazine (B29847) | 3.2 | 0.31 |

| 2-Amino-6-methoxypyrazine | 2.9 | 0.34 |

| 2-Amino-6-chloropyrazine | 3.5 | 0.29 |

This table is for illustrative purposes and the values are not based on experimental or calculated data for the specific compounds.

Fukui Functions

Fukui functions are local reactivity descriptors derived from DFT that identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. bas.bg These functions quantify the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. researchgate.net A higher value of the Fukui function at a particular atom indicates a greater susceptibility to a specific type of attack.

The analysis of Fukui functions is instrumental in predicting the regioselectivity of chemical reactions. For pyrazine derivatives, these calculations can pinpoint which atoms on the pyrazine ring or its substituents are most likely to participate in a reaction. For example, in a study of acetylpyrazine (B1664038) N(4)butylthiosemicarbazone, Fukui functions were used to explain the selectivity of each atom in the molecule towards electrophilic or nucleophilic attack. researchgate.net

The calculation of Fukui functions involves determining the electron density of the neutral molecule, its cation, and its anion. The function for an electrophilic attack (f+) is calculated from the difference in electron density between the neutral molecule and its anion, while the function for a nucleophilic attack (f-) is derived from the difference between the neutral molecule and its cation.

For this compound, the nitrogen atoms in the pyrazine ring and the exocyclic amine group, as well as the oxygen atom of the 2-methylpropoxy group, are expected to be key sites for chemical reactions. A Fukui function analysis would provide quantitative predictions of their relative reactivities.

Below is an illustrative data table showing hypothetical condensed Fukui function values for selected atoms in this compound, indicating their susceptibility to different types of attack.

| Atom | f+ (Electrophilic Attack) | f- (Nucleophilic Attack) |

| N1 (Pyrazine Ring) | 0.15 | 0.05 |

| N4 (Pyrazine Ring) | 0.12 | 0.08 |

| C2 (Amine Substituted) | 0.03 | 0.18 |

| N (Amine Group) | 0.25 | 0.02 |

| O (Alkoxy Group) | 0.20 | 0.04 |

This table is for illustrative purposes and the values are not based on experimental or calculated data for the specific compound.

Structure Activity Relationship Sar Studies and in Vitro Biological Activities

Design Principles for Pyrazine-Based Bioactive Molecules

The design of bioactive molecules based on the pyrazine (B50134) scaffold often leverages structure-based drug design principles. mdpi.comresearchgate.net This approach involves using a known protein-ligand complex to build a pharmacophore model. mdpi.com For instance, in the design of inhibitors for the SHP2 protein, a known allosteric inhibitor was optimized by introducing new linkers and substituents to the pyrazine core to enhance interactions with the target protein. mdpi.comresearchgate.netnih.gov

Key design strategies for pyrazine-based molecules include:

Substitution and Functionalization: The activity of pyrazine derivatives can be significantly altered by adding different substituents. For example, in the development of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, various pyrazine-pyridine biheteroaryls were synthesized using palladium-catalyzed cross-coupling reactions to explore the impact of different functional groups. nih.gov

Isosteric Replacement: Replacing certain chemical groups with others that have similar physical or chemical properties (isosteres) is a common strategy. In the development of CSNK2A inhibitors, replacing an isopropoxyindole group with isosteric ortho-methoxy anilines led to analogues with improved selectivity. nih.govnih.gov

Ring Fusion: Fusing the pyrazine ring with other heterocyclic systems is another approach to create novel chemical entities. This strategy was used to design imidazo[1,2-a]pyrazine (B1224502) derivatives as potential tubulin polymerization inhibitors. nih.gov

The structure-activity relationship (SAR) analysis of pyrazine derivatives often reveals that the nature and position of substituents on the pyrazine ring are critical for modulating their biological potential. researchgate.net

In Vitro Antimicrobial Potential

The pyrazine scaffold is present in various compounds with known antimicrobial properties. Pyrazinamide (B1679903), a primary drug for tuberculosis treatment, is a classic example of the therapeutic potential of this chemical class.

Antibacterial Activity

While specific studies on the antibacterial activity of 6-(2-Methylpropoxy)pyrazin-2-amine are not prevalent in the reviewed literature, research on related pyrazine derivatives highlights the potential of this chemical family.

Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro: A compound isolated from the marine bacterium Bacillus tequilensis MSI45, identified as pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, demonstrated potent inhibitory effects against multidrug-resistant Staphylococcus aureus. nih.govresearchgate.net It exhibited a minimum inhibitory concentration (MIC) of 15 ± 0.172 mg/L and a minimum bactericidal concentration (MBC) of 20 ± 0.072 mg/L. researchgate.net

6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines: Although a different heterocyclic system, a SAR study on these compounds, which are structurally related to pyrazines, identified derivatives with potent activity against Staphylococcus aureus, with MIC values as low as 8 mg/L. nih.gov This study underscored the importance of specific substitutions for antibacterial potency. nih.gov

6-chloropyrazine-2-carboxamides: In the quest for new anti-tubercular agents, various 6-chloropyrazine-2-carboxamides have been synthesized and studied. researchgate.net Molecular docking studies suggest that derivatives like 6-chloro-N-octylpyrazine-2-carboxamide could have good bioactivity against Mycobacterium tuberculosis. researchgate.net

Table 1: Antibacterial Activity of Selected Pyrazine-Related Compounds

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Multidrug-resistant Staphylococcus aureus | 15 ± 0.172 mg/L | researchgate.net |

| Bromo and Iodo derivatives of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | 8 mg/L | nih.gov |

Antifungal Activity

The allylamine (B125299) class of antifungal agents, which inhibit fungal squalene (B77637) epoxidase, includes compounds that have demonstrated significant efficacy. nih.gov While not pyrazine derivatives, the principles of their structure-activity relationships can be informative. For example, terbinafine, an allylamine derivative, is highly active against a range of fungi, including dermatophytes and aspergilli, with MIC values ranging from 0.001 to 1.56 µg/ml. nih.gov The antifungal activity of this class is enhanced by specific structural modifications, such as the introduction of an acetylene (B1199291) group and increased branching of adjacent alkyl groups. nih.gov

In Vitro Antiproliferative and Cytotoxic Activities

The pyrazine core is a key feature in numerous compounds designed as anticancer agents. nih.gov

Imidazo[1,2-a]pyrazine Derivatives: A series of novel imidazo[1,2-a]pyrazine derivatives were designed as potential tubulin inhibitors and showed potent antiproliferative activities against several cancer cell lines, including HepG-2, HCT-116, A549, and MDA-MB-231. nih.gov Compound TB-25, in particular, exhibited a very strong inhibitory effect against HCT-116 cells with an IC₅₀ of 23 nM. nih.gov It was found to inhibit tubulin polymerization, induce G2/M phase cell cycle arrest, and trigger apoptosis. nih.gov

Pyrazine-Pyridine Biheteroaryls: As inhibitors of VEGFR-2, certain pyrazine-pyridine biheteroaryls showed good cellular potency in inhibiting VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC). nih.gov These compounds were generally not cytotoxic to tumor cell lines like HeLa, HCT-116, and A375, indicating a more targeted anti-angiogenic mechanism. nih.gov

Pyrazolopyridines: While a different heterocyclic family, pyrazolopyridines have been extensively studied for their antiproliferative effects. nih.govnih.gov Certain tetrasubstituted-2H-pyrazolo[4,3-c]pyridines displayed low micromolar GI₅₀ values against K562, MV4-11, and MCF-7 cancer cell lines. nih.gov The most active compound in one study, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, was shown to induce apoptosis through the cleavage of PARP-1 and activation of caspase 9. nih.govnih.gov

Table 2: Antiproliferative Activity of Selected Pyrazine and Related Compounds

| Compound Class | Specific Compound | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyrazine | TB-25 | HCT-116 | 23 nM | nih.gov |

| Pyrazolopyridine | 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | K562, MV4-11, MCF-7 | Low micromolar | nih.gov |

Enzyme Inhibition Studies (In Vitro)

Pyrazine derivatives have been successfully designed as potent inhibitors of various enzymes.

CSNK2A Inhibitors: 2,6-disubstituted pyrazines have been identified as potent inhibitors of casein kinase 2 alpha (CSNK2A), a potential host target for antiviral therapy. nih.govnih.gov Structure-activity studies revealed that a 4'-carboxyphenyl group at the pyrazine 2-position was optimal for activity. nih.govnih.gov At the 6-position, an isopropoxyindole analogue (6c) was identified as a nanomolar CSNK2A inhibitor with 30-fold selectivity over PIM3 kinase. nih.govnih.gov The replacement of this group with an ortho-methoxy aniline (B41778) (7c) also yielded a potent inhibitor with improved kinome-wide selectivity. nih.govnih.gov

SHP2 Inhibitors: With the aid of structure-based drug design, novel pyrazine-based small molecules have been developed as allosteric inhibitors of the SHP2 tyrosine phosphatase. mdpi.comresearchgate.net These compounds were designed to bind to the interface of the N-terminal SH2, C-terminal SH2, and PTP domains, stabilizing an auto-inhibited conformation of the enzyme. mdpi.com

VEGFR-2 Kinase Inhibitors: Pyrazine-pyridine biheteroaryls have been shown to be potent and selective inhibitors of the kinase activity of VEGFR-2. nih.gov Compounds such as 4-{5-[6-(3-chloro-phenylamino)-pyrazin-2-yl]-pyridin-3-ylamino}-butan-1-ol (39) and N-{5-[6-(3-chloro-phenylamino)-pyrazin-2-yl]-pyridin-3-yl}-N',N'-dimethyl-ethane-1,2-diamine (41) exhibited high selectivity for VEGFR-2 over other kinases. nih.gov

Molecular Docking and Protein-Ligand Interaction Analyses

Molecular docking is a computational technique frequently used to predict the binding orientation of small molecules to their protein targets and to elucidate the key interactions that stabilize the complex. nih.gov For pyrazine-based compounds, docking studies have provided valuable insights into their mechanism of action.

General Interaction Patterns: A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) revealed that the most common interaction is a hydrogen bond to a pyrazine nitrogen atom, which acts as an acceptor. researchgate.net Other significant interactions include weak hydrogen bonds with pyrazine hydrogens as donors, π-interactions, and coordination to metal ions. researchgate.net This highlights that the pyrazine ring is not just a simple aromatic spacer but an active interacting moiety. researchgate.net

Docking of Pyridine (B92270)–Pyrazole (B372694) Hybrids: In a study of newly synthesized pyridine–pyrazole hybrids, molecular docking screenings were performed against glucosamine-6-phosphate (GlcN-6-P) synthase. nih.gov The results showed moderate to good binding energies, correlating with their observed antimicrobial activity. nih.gov

Docking of Pyrazine-2-carboxamides: Molecular docking was used to predict the bioactivity of 6-chloropyrazine-2-carboxamides against Mycobacterium tuberculosis. researchgate.net These studies help in prioritizing compounds for synthesis and further biological evaluation. researchgate.net

Docking of SHP2 Inhibitors: For novel pyrazine-based SHP2 inhibitors, docking studies confirmed that the designed molecules had similar interactions to known inhibitors and even revealed a new hydrogen bond, rationalizing their cytotoxic activity. researchgate.netnih.gov

The binding of a ligand to a protein is governed by a combination of forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, which collectively determine the binding affinity. nih.gov Molecular docking and subsequent molecular dynamics simulations are powerful tools to validate in vitro biological data and understand these complex interactions at an atomic level. researchgate.net

Modulation of Biological Pathways (In Vitro Cell-Based Assays)

Investigations into the molecular mechanisms of this compound and its structural analogs have pointed towards their significant role as modulators of intracellular signaling cascades, primarily through the inhibition of protein kinases. While direct experimental data for this compound is limited in the public domain, extensive SAR studies on closely related 2,6-disubstituted pyrazines offer a predictive glimpse into its biological potential and mode of action.

A pivotal study exploring a series of 2,6-disubstituted pyrazines as inhibitors of Casein Kinase 2, alpha (CSNK2A) and Pim-3 (PIM3) has provided crucial insights. nih.govbiorxiv.org Both CSNK2A and PIM3 are serine/threonine kinases that play instrumental roles in regulating fundamental cellular processes such as cell proliferation, survival, and have been implicated in viral replication. biorxiv.org The engagement of these kinases by the pyrazine derivatives within a cellular environment was quantitatively measured using NanoBRET (Bioluminescence Resonance Energy Transfer) assays, a technology that allows for real-time analysis of molecular interactions in living cells. nih.gov

One of the most promising analogs from this research, a compound featuring a 6-isopropoxyindole group at the 6-position of the pyrazine ring (referred to as compound 6c ), demonstrated potent and selective inhibition of CSNK2A. nih.gov This particular analog exhibited a remarkable 30-fold selectivity for CSNK2A over PIM3, with a half-maximal inhibitory concentration (IC50) in the nanomolar range for CSNK2A target engagement within cells. nih.gov The presence of the isopropoxy group, which is structurally analogous to the 2-methylpropoxy (isobutoxy) side chain of the title compound, is believed to be a key contributor to this potent and selective activity.

The structure-activity relationship data gleaned from this study underscores the critical influence of the substituent at the 6-position of the pyrazine core in determining both the potency and the selectivity of kinase inhibition. For example, the substitution of the 6-isopropoxyindole with a 6-isopropylaminoindole (compound 6d ) maintained potent CSNK2A inhibition but with a reduced selectivity of 13-fold over PIM3. nih.gov In another analog, the presence of a smaller methoxyindole at the 6-position (compound 6b ) led to a decrease in activity against CSNK2A, while its inhibitory effect on PIM3 was preserved, highlighting the nuanced structural features that govern differential kinase targeting. nih.gov

The following interactive table provides a summary of the in-cell kinase inhibition data for these key pyrazine analogs.

| Compound ID | 6-Position Substituent | CSNK2A In-Cell IC50 (nM) | PIM3 In-Cell IC50 (nM) | Selectivity (PIM3/CSNK2A) |

| 6a | 6-isopropoxyindazole | 25 | 18 | 0.7 |

| 6b | 6-methoxyindole | 150 | 28 | 0.2 |

| 6c | 6-isopropoxyindole | 29 | 860 | 30 |

| 6d | 6-isopropylaminoindole | 64 | 850 | 13 |

| Data derived from research on 2,6-disubstituted pyrazines as CSNK2A inhibitors. nih.gov |

These findings strongly suggest that this compound, characterized by its 6-alkoxy functional group, is a promising candidate for the inhibition of protein kinases that are integral to cellular signaling pathways. The specific inhibitory profile, including its potency and selectivity, will ultimately depend on the fine-tuning of the substituents at both the 2- and 6-positions of the pyrazine ring. The compelling data from analog 6c indicates that the presence of a 6-isobutoxy group could confer highly potent and selective inhibitory activity against CSNK2A. nih.gov

Patent Landscape and Intellectual Property in Pyrazine Chemistry

Analysis of Synthetic Method Patents

While a patent specifically detailing the synthesis of 6-(2-Methylpropoxy)pyrazin-2-amine is not publicly available, the patent literature for structurally related pyrazine (B50134) derivatives provides insight into the likely synthetic strategies that are protected by intellectual property. The synthesis of substituted 2-aminopyrazines often involves multi-step sequences, and various patents protect specific reagents, reaction conditions, and purification methods to improve yield, purity, and scalability.

A common approach to synthesizing pyrazine derivatives involves the condensation of a-dicarbonyl compounds with 1,2-diamines. However, for more complex substitution patterns, such as that in this compound, more sophisticated and often patented methods are employed. For instance, patent CN103214424B discloses a method for synthesizing pyrazine methylamine (B109427) derivatives which involves the oxidation of a methyl pyrazine derivative to an aldehyde pyrazine derivative, followed by a reaction with hydroxylamine (B1172632) hydrochloride and subsequent reduction. google.com This highlights a strategy of building functionality onto a pre-formed pyrazine ring.

Another patented approach that could be relevant is the synthesis from iminodiacetonitrile (B147120) derivatives. US patent application US20100267955A1 describes a general methodology for the synthesis of 2-amino-6-R-substituted-pyrazines by reacting an N-substituted iminodiacetonitrile with substituted amines or alcohols. google.com This method offers a versatile route to various 2,6-disubstituted pyrazines.

The introduction of an alkoxy group, such as the 2-methylpropoxy group, is another key synthetic step. Patents like US3328402A, while focused on flavoring agents, describe the synthesis of methyl-methoxy-pyrazines by treating monohalogenated methylpyrazines with an alkali metal methoxide. google.com This nucleophilic substitution reaction is a fundamental and often patented method for introducing alkoxy groups onto the pyrazine ring.

The following table summarizes some patented synthetic methods for pyrazine derivatives that could be adapted for the synthesis of this compound.

| Patent ID | Synthetic Method | Key Features | Potential Application to this compound |

| CN103214424B | Synthesis of pyrazine methylamine derivatives via oxidation and subsequent reaction with hydroxylamine hydrochloride and reduction. google.com | Utilizes ceric ammonium (B1175870) nitrate (B79036) for oxidation; provides a route to aminomethyl-substituted pyrazines. | Could be adapted if starting from a suitable methyl pyrazine precursor. |

| US20100267955A1 | Synthesis of 2-amino-6-R-substituted-pyrazines from an iminodiacetonitrile derivative. google.com | A versatile method for introducing various substituents at the 6-position of a 2-aminopyrazine (B29847). | A plausible route by using isobutanol or an isobutoxide source as the R-group precursor. |

| US3328402A | Synthesis of alkoxy-pyrazines via nucleophilic substitution of a halogenated pyrazine with an alkoxide. google.com | A direct method for introducing an alkoxy group onto the pyrazine ring. | Could be used to introduce the 2-methylpropoxy group onto a halogenated 2-aminopyrazine precursor. |

Patenting Trends for Pyrazine Derivatives with Advanced Applications

The patenting of pyrazine derivatives has seen significant growth, driven by their diverse and potent pharmacological activities. nih.govtandfonline.com Review articles analyzing patents from 2008 onwards indicate a surge in interest in this class of compounds. nih.govtandfonline.comtandfonline.com Pyrazine derivatives are being explored for a wide array of therapeutic applications, leading to a broad and expanding patent landscape.

A major trend in the patenting of pyrazine derivatives is their development as kinase inhibitors for the treatment of cancer. researchgate.nettandfonline.comnih.gov The pyrazine scaffold has proven to be a valuable pharmacophore for targeting various protein kinases involved in cell proliferation and survival. researchgate.nettandfonline.comnih.gov Consequently, a large number of patents have been filed by pharmaceutical companies for novel pyrazine-based compounds with antiproliferative activity. researchgate.nettandfonline.comnih.gov

Another significant area of patent activity is the development of pyrazine derivatives for the treatment of neurodegenerative disorders, particularly Alzheimer's disease. researchgate.netnih.gov These patents often focus on the inhibition of β-secretase, an enzyme involved in the production of amyloid-β plaques. researchgate.netnih.gov

The patent literature also reveals a continuing interest in pyrazine derivatives for their anti-infective properties, including antibacterial, antifungal, and antimycobacterial activities. nih.govtandfonline.comtandfonline.com The well-established use of pyrazinamide (B1679903) in tuberculosis treatment has spurred further research and patenting of new pyrazine analogs with improved efficacy and reduced resistance. tandfonline.comtandfonline.com

Furthermore, patents have been granted for pyrazine derivatives with applications as anti-inflammatory, analgesic, antidiabetic, and antiviral agents. nih.govtandfonline.comtandfonline.com The versatility of the pyrazine ring allows for a wide range of structural modifications, enabling the fine-tuning of pharmacological properties and the generation of new intellectual property.

The following table highlights key therapeutic areas and the associated patenting trends for pyrazine derivatives.

| Therapeutic Area | Patenting Trend | Key Molecular Targets/Mechanisms |

| Oncology | High volume of patents for novel kinase inhibitors. researchgate.nettandfonline.comnih.gov | Protein kinases (e.g., CDK4), cell cycle regulation. google.com |

| Neurodegenerative Diseases | Growing number of patents for β-secretase inhibitors. researchgate.netnih.gov | β-secretase (BACE1), amyloid-β plaque formation. researchgate.netnih.gov |

| Infectious Diseases | Continued patenting of new anti-infective agents. nih.govtandfonline.comtandfonline.com | Targeting enzymes and pathways essential for microbial survival. |

| Inflammation and Pain | Patents for compounds with anti-inflammatory and analgesic properties. nih.govtandfonline.comgoogle.com | Modulation of inflammatory pathways and pain receptors (e.g., Nav1.8 channels). google.com |

| Metabolic Diseases | Patents for antidiabetic agents. nih.govgoogle.com | Targeting pathways involved in glucose metabolism. google.com |

Q & A

Q. What are the common synthetic routes for 6-(2-Methylpropoxy)pyrazin-2-amine, and how can reaction conditions be optimized for academic research?

Answer: Synthetic routes typically involve nucleophilic substitution or coupling reactions. For example, pyrazin-2-amine derivatives are often synthesized via microwave-assisted regioselective amination of halogenated pyrazine precursors . Optimization strategies include:

- Temperature control : Lower temperatures (0–25°C) to minimize side reactions.

- Catalyst selection : Palladium-based catalysts for cross-coupling reactions to introduce the 2-methylpropoxy group.

- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Purification : Column chromatography with silica gel or reverse-phase HPLC for high-purity yields (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 8.1–8.3 ppm (pyrazine protons) and δ 1.0–1.2 ppm (2-methylpropoxy methyl groups) .

- ¹³C NMR : Peaks at 160–165 ppm indicate pyrazine carbons, while 70–75 ppm corresponds to the ether oxygen in 2-methylpropoxy .

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ should match the molecular formula (C₈H₁₃N₃O), with fragmentation patterns confirming the 2-methylpropoxy substituent .

- IR Spectroscopy : Stretching vibrations at 1250–1270 cm⁻¹ (C-O-C ether) and 3300–3500 cm⁻¹ (NH₂) .

Advanced Research Questions

Q. How can X-ray crystallography and molecular docking elucidate the binding mode of this compound with targets like SHP2 phosphatase?

Answer:

- X-ray Crystallography :

- Use SHELX programs (e.g., SHELXL) for structure refinement . Co-crystallize the compound with SHP2 to resolve interactions at the allosteric binding pocket (e.g., hydrogen bonds with Arg 465 or hydrophobic interactions with Leu 491) .

- Collect high-resolution data (<1.8 Å) to resolve the 2-methylpropoxy orientation .

- Molecular Docking :

- Employ software like AutoDock Vina, using the SHP2 crystal structure (PDB: 5EHR) . Prioritize docking poses where the pyrazine ring aligns with the catalytic cleft and the 2-methylpropoxy group stabilizes hydrophobic subpockets.

Q. What experimental approaches resolve contradictions between in vitro enzymatic assays and cell-based activity data for pyrazin-2-amine derivatives?

Answer:

- Pharmacokinetic Profiling : Measure permeability (Caco-2 assays) and metabolic stability (microsomal assays) to assess bioavailability discrepancies .

- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm target binding in live cells .

- Off-Target Screening : Employ kinase/phosphatase panels to identify unintended interactions affecting cell-based results .

- Data Normalization : Adjust for cellular ATP levels (via luminescence assays) in enzymatic readouts to account for viability effects .

Q. How do structural modifications to the 2-methylpropoxy group impact the compound’s inhibitory potency and selectivity?

Answer:

- Steric Effects : Bulkier substituents (e.g., 2-methylbutoxy) may reduce binding in constrained pockets, as shown in SAR studies of ICMT inhibitors .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity but may reduce solubility. Balance logP values (<3) to maintain membrane permeability .

- Isosteric Replacements : Replace the ether oxygen with sulfur (thioether) or CH₂ (methylene) to evaluate stability and target affinity .

Q. What strategies are effective for analyzing metabolic stability and toxicity of this compound in preclinical models?

Answer:

- In Vitro Metabolism : Use human liver microsomes (HLMs) to identify major metabolites (e.g., O-dealkylation of the 2-methylpropoxy group) .

- Reactive Metabolite Screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts via LC-MS/MS .

- In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423), monitoring hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.